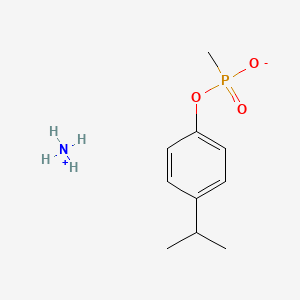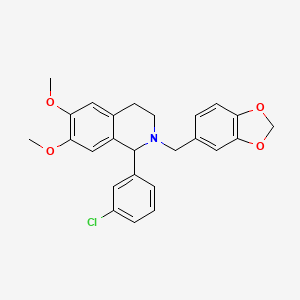
4-isopropylphenyl hydrogen methylphosphonate ammoniate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropylphenyl hydrogen methylphosphonate ammoniate, also known as IMPA, is a chemical compound used in scientific research for various purposes. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 4-isopropylphenyl hydrogen methylphosphonate ammoniate is primarily through its interaction with enzymes. 4-isopropylphenyl hydrogen methylphosphonate ammoniate can bind to certain enzymes and prevent them from functioning properly, leading to a disruption in biochemical reactions. This mechanism of action is crucial in the study of enzyme inhibition and the development of new drugs that can target specific enzymes.
Biochemical and Physiological Effects
4-isopropylphenyl hydrogen methylphosphonate ammoniate has been shown to have various biochemical and physiological effects in scientific research. One of the primary effects of 4-isopropylphenyl hydrogen methylphosphonate ammoniate is its ability to inhibit certain enzymes, leading to a disruption in biochemical reactions. This effect is crucial in the study of enzyme inhibition and the development of new drugs that can target specific enzymes.
4-isopropylphenyl hydrogen methylphosphonate ammoniate has also been shown to have an effect on the nervous system. As a simulant for nerve agents, 4-isopropylphenyl hydrogen methylphosphonate ammoniate can cause similar effects on the nervous system as nerve agents, leading to paralysis and death in high doses. This effect is crucial in the study of nerve agents and the development of treatments for nerve agent exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-isopropylphenyl hydrogen methylphosphonate ammoniate has several advantages for lab experiments. One of the primary advantages is its ability to act as a simulant for nerve agents, allowing researchers to study the effects of nerve agents on the nervous system without using actual nerve agents. 4-isopropylphenyl hydrogen methylphosphonate ammoniate is also a useful inhibitor for certain enzymes, allowing researchers to study the role of these enzymes in various biochemical reactions.
However, there are also limitations to using 4-isopropylphenyl hydrogen methylphosphonate ammoniate in lab experiments. One limitation is that it is a toxic compound and must be handled with care. Another limitation is that it is a simulant for nerve agents and may not accurately represent the effects of actual nerve agents on the nervous system.
Direcciones Futuras
There are several future directions for research on 4-isopropylphenyl hydrogen methylphosphonate ammoniate. One direction is the development of new drugs that can target specific enzymes and improve the treatment of various diseases. Another direction is the study of nerve agents and the development of new treatments for nerve agent exposure. Finally, there is a need for further research on the toxicity of 4-isopropylphenyl hydrogen methylphosphonate ammoniate and its potential effects on human health.
Conclusion
In conclusion, 4-isopropylphenyl hydrogen methylphosphonate ammoniate is a chemical compound used in scientific research for various purposes. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 4-isopropylphenyl hydrogen methylphosphonate ammoniate has several applications in scientific research, including the study of nerve agents and enzyme inhibition. While there are limitations to using 4-isopropylphenyl hydrogen methylphosphonate ammoniate in lab experiments, there are also many future directions for research on this compound.
Métodos De Síntesis
4-isopropylphenyl hydrogen methylphosphonate ammoniate is synthesized through a specific method that involves the reaction of 4-isopropylphenyl magnesium bromide with methylphosphonic dichloride. This reaction results in the formation of 4-isopropylphenyl methylphosphonic acid, which is then reacted with ammonium hydroxide to form 4-isopropylphenyl hydrogen methylphosphonate ammoniate. The synthesis method of 4-isopropylphenyl hydrogen methylphosphonate ammoniate is crucial to ensure the purity and quality of the compound for scientific research.
Aplicaciones Científicas De Investigación
4-isopropylphenyl hydrogen methylphosphonate ammoniate is widely used in scientific research for various purposes. One of the primary applications of 4-isopropylphenyl hydrogen methylphosphonate ammoniate is in the study of nerve agents. Nerve agents are chemical compounds that can cause severe damage to the nervous system, leading to paralysis and death. 4-isopropylphenyl hydrogen methylphosphonate ammoniate is used as a simulant for nerve agents, allowing researchers to study the effects of nerve agents on the nervous system without using actual nerve agents.
4-isopropylphenyl hydrogen methylphosphonate ammoniate is also used in the study of enzyme inhibition. Enzymes are proteins that catalyze biochemical reactions in the body. Enzyme inhibitors are compounds that can bind to enzymes and prevent them from functioning properly. 4-isopropylphenyl hydrogen methylphosphonate ammoniate is used as an inhibitor for certain enzymes, allowing researchers to study the role of these enzymes in various biochemical reactions.
Propiedades
IUPAC Name |
azanium;methyl-(4-propan-2-ylphenoxy)phosphinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O3P.H3N/c1-8(2)9-4-6-10(7-5-9)13-14(3,11)12;/h4-8H,1-3H3,(H,11,12);1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYIXUCZECHUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)(C)[O-].[NH4+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinecarboxamide](/img/structure/B4888798.png)
![1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4888813.png)

![ethyl 5-methyl-4-[(4-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate hydrochloride](/img/structure/B4888841.png)
![2-chloro-N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4888848.png)
![N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4888855.png)
![1-[4-(3-chlorophenoxy)butyl]-1H-imidazole](/img/structure/B4888863.png)
![N~1~-allyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4888868.png)
![2-methoxyethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4888872.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B4888882.png)

![cis-4-[3-(7-butyryl-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexanol](/img/structure/B4888895.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B4888900.png)
